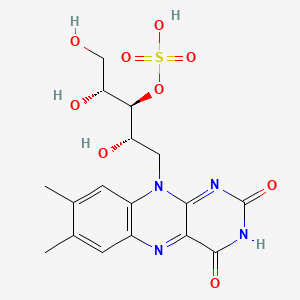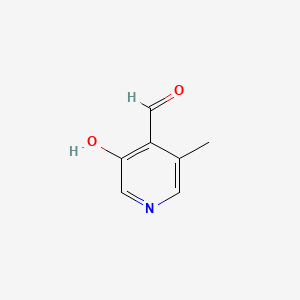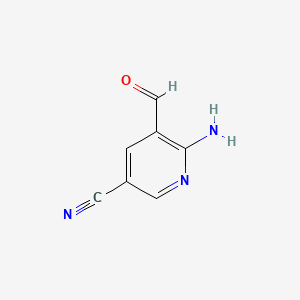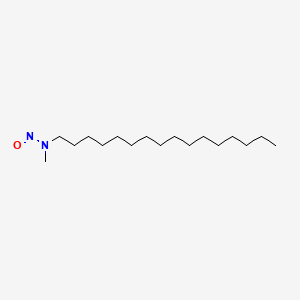
Benzoic acid, 5-azido-2-nitro-, (1-hydroxyethylidene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-aminolevulinic acid can be achieved through several methods. One common approach involves the condensation of succinyl-coenzyme A and glycine, catalyzed by the enzyme 5-aminolevulinic acid synthase . Another method involves the use of glutamate as a starting material, which undergoes a series of enzymatic reactions to form 5-aminolevulinic acid .
Industrial Production Methods
Industrial production of 5-aminolevulinic acid often relies on microbial fermentation. This method utilizes genetically engineered microorganisms to produce the compound in large quantities. The fermentation process is optimized to enhance yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
5-aminolevulinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form protoporphyrin IX, a key intermediate in the biosynthesis of heme and chlorophyll.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include protoporphyrin IX, various derivatives of 5-aminolevulinic acid, and other tetrapyrrole compounds .
Wissenschaftliche Forschungsanwendungen
5-aminolevulinic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-aminolevulinic acid involves its conversion into protoporphyrin IX, which acts as a photosensitizer. In photodynamic therapy, protoporphyrin IX accumulates in cancer cells and, upon exposure to light, generates reactive oxygen species that induce cell death . The molecular targets and pathways involved include the heme biosynthesis pathway and various enzymes that catalyze the conversion of 5-aminolevulinic acid into its active forms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-aminolevulinic acid include:
δ-Aminolevulinic acid: Another precursor in the biosynthesis of tetrapyrrole compounds.
Porphobilinogen: An intermediate in the heme biosynthesis pathway.
Uroporphyrinogen: A precursor to heme and chlorophyll.
Uniqueness
5-aminolevulinic acid is unique due to its dual role as a precursor in both heme and chlorophyll biosynthesis. Its ability to act as a photosensitizer in photodynamic therapy also sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
150490-88-3 |
|---|---|
Molekularformel |
C9H8N6O4 |
Molekulargewicht |
264.201 |
IUPAC-Name |
N/'-acetyl-5-azido-2-nitrobenzohydrazide |
InChI |
InChI=1S/C9H8N6O4/c1-5(16)11-13-9(17)7-4-6(12-14-10)2-3-8(7)15(18)19/h2-4H,1H3,(H,11,16)(H,13,17) |
InChI-Schlüssel |
RBFICOQZFJTKBC-UHFFFAOYSA-N |
SMILES |
CC(=O)NNC(=O)C1=C(C=CC(=C1)N=[N+]=[N-])[N+](=O)[O-] |
Synonyme |
N-5-azido-2-nitrobenzoylaminoacetamidate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














